N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
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Description
“N-(2-Cyanophenyl)picolinamide” is a research chemical with a CAS Number of 304650-02-0 and a molecular weight of 223.23 .
Synthesis Analysis
“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was synthesized from 2-isothiocyanatobenzonitrile by reacting with sulfuryl chloride or gaseous chlorine in an inert solvent . It was also obtained by a three-component one-pot reaction of N-(2-cyanophenyl)formamide in the presence of thionyl chloride and sulfuryl chloride .
Chemical Reactions Analysis
“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was found to be an intermediate in the reaction of 2-isothiocyanatobenzonitrile with sulfuryl chloride or gaseous chlorine .
Physical and Chemical Properties Analysis
“N-(2-Cyanophenyl)picolinamide” is a solid at room temperature . It has a molecular weight of 223.23 .
Safety and Hazards
For “N-(2-cyanophenyl)benzamide”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-3-11-13(9(2)19-17-11)14(18)16-12-7-5-4-6-10(12)8-15/h4-7H,3H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUOEKFNXMFHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC=C2C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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